(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an indane moiety and an amine group, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-(2,3-dihydro-1H-inden-5-yl)ethanone using a chiral catalyst to achieve the desired enantiomeric purity. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into various amine derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives. Reagents such as acyl chlorides or sulfonyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizers.
Reduction: Pd/C, hydrogen gas, and suitable solvents like ethanol.
Substitution: Acyl chlorides, sulfonyl chlorides, and appropriate bases like triethylamine.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Various amine derivatives.
Substitution: Amides, sulfonamides, and other substituted products.
Scientific Research Applications
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential role in modulating biological pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with target proteins, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, with different biological activity and properties.
Indane derivatives: Compounds with similar indane moieties but different functional groups, such as indanones and indanols.
Uniqueness: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both an indane moiety and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-6-5-9-3-2-4-11(9)7-10;/h5-8H,2-4,12H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNAUSYFPYPCSD-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCC2)C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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